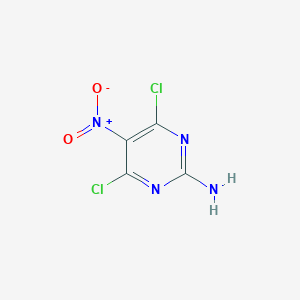

4,6-Dichloro-5-nitropyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-5-nitropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N4O2/c5-2-1(10(11)12)3(6)9-4(7)8-2/h(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOZJDBYVRMAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4,6-Dichloro-5-nitropyrimidin-2-amine

Prepared by: Gemini, Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent biological relevance and synthetic versatility make it a "privileged structure." Among the vast array of pyrimidine derivatives, 4,6-dichloro-5-nitropyrimidin-2-amine (CAS No. 134716-82-8) emerges as a particularly valuable and highly reactive intermediate. The strategic placement of two chlorine atoms and an electron-withdrawing nitro group on the 2-aminopyrimidine core renders the molecule susceptible to a variety of nucleophilic substitution reactions. This reactivity is the key to its utility, providing a robust platform for constructing diverse molecular libraries, especially in the pursuit of purine analogs and other complex heterocyclic systems.[1][2][3]

This technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It moves beyond a mere recitation of procedures to provide a deeper understanding of the underlying principles governing the synthesis and a practical framework for the robust characterization of this key building block. We will explore the causal factors behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific context.

Part 1: Strategic Synthesis Pathway

The synthesis of 4,6-dichloro-5-nitropyrimidin-2-amine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical pathway begins with the readily available 2-aminopyrimidine-4,6-diol, proceeding through nitration and subsequent chlorination.

The Rationale of the Synthetic Route

The chosen pathway is dictated by the principles of aromatic chemistry and substituent effects on the pyrimidine ring.

-

Starting Material Selection : 2-Aminopyrimidine-4,6-diol is an ideal starting point. The amino group at the C2 position is an activating, ortho-para directing group, while the hydroxyl groups at C4 and C6 are also activating. This high electron density on the ring facilitates the initial electrophilic nitration step.

-

Electrophilic Nitration : The introduction of the nitro group at the C5 position is a critical step. The C5 position is sterically accessible and electronically activated by the flanking hydroxyl/oxo groups and the amino group. A mixture of concentrated nitric and sulfuric acids is the classic and most effective nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺) in situ. Temperature control is paramount to prevent over-nitration or degradation of the pyrimidine ring.

-

Deoxyhalogenation (Chlorination) : The conversion of the diol to the dichloride is the final and most vigorous step. The hydroxyl groups of the pyrimidine ring exist in tautomeric equilibrium with their keto forms (uracils) and are poor leaving groups. Therefore, a powerful chlorinating and dehydrating agent is required. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It effectively converts the hydroxyl/keto groups into chlorophosphate esters, which are excellent leaving groups, readily displaced by chloride ions. The use of a tertiary amine base, such as N,N-dimethylaniline, can sometimes be employed to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4,6-dichloro-5-nitropyrimidin-2-amine.

Detailed Experimental Protocol: Synthesis

Reagents and Materials:

-

2-Aminopyrimidine-4,6-diol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Phosphorus Oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional)

-

Crushed Ice

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and fume hood.

Procedure:

Step 1: Nitration of 2-Aminopyrimidine-4,6-diol

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 20 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly and portion-wise, add 5.0 g of 2-aminopyrimidine-4,6-diol to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all solid has dissolved.

-

Prepare the nitrating mixture by cautiously adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

-

Add the nitrating mixture dropwise to the pyrimidine solution over 30-45 minutes, maintaining the reaction temperature between 0 °C and 5 °C.

-

After the addition is complete, allow the reaction to stir at this temperature for an additional 2 hours.

-

Very slowly and carefully, pour the reaction mixture onto a large beaker containing approximately 200 g of crushed ice. A yellow precipitate of 2-amino-5-nitropyrimidine-4,6-diol will form.

-

Filter the solid product, wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

-

Dry the product under vacuum to a constant weight.

Step 2: Chlorination of 2-Amino-5-nitropyrimidine-4,6-diol

-

Caution: This step involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. Perform this procedure in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place the dried 2-amino-5-nitropyrimidine-4,6-diol (from Step 1).

-

Add 30 mL of phosphorus oxychloride (POCl₃).

-

(Optional) Add 1-2 mL of N,N-dimethylaniline as a catalyst.

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain reflux for 4-6 hours. The reaction mixture should become a clearer, dark solution.

-

Allow the mixture to cool to room temperature.

-

Slowly and with extreme caution, pour the cooled reaction mixture onto 300 g of crushed ice in a large beaker. This is a highly exothermic process that will generate HCl gas.

-

Stir the mixture until all the ice has melted. A solid precipitate should form.

-

Carefully neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.

-

Filter the crude solid product and wash it extensively with cold water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4,6-dichloro-5-nitropyrimidin-2-amine as a pale yellow solid.

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of physical and spectroscopic methods provides a complete and self-validating dataset.

Physical Properties

A summary of the key physical and chemical properties of the target compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₄H₂Cl₂N₄O₂ | [4] |

| Molecular Weight | 208.99 g/mol | [4] |

| Appearance | Pale yellow to off-white solid/crystals | [5] |

| Melting Point | Not definitively reported, but related compounds like 4,6-dichloro-5-nitropyrimidine melt at 100-103 °C.[6] The amino group will likely alter this value. | |

| Solubility | Soluble in chloroform, ethyl acetate, methanol.[6] |

Characterization Workflow Diagram

Caption: A logical workflow for the comprehensive characterization of the title compound.

**2.3. Spectroscopic Data & Analysis

2.3.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The analysis is typically performed using a KBr pellet.[7]

Protocol:

-

Thoroughly grind 1-2 mg of the synthesized product with ~100 mg of dry KBr powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquire the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Notes |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | A pair of sharp to medium peaks is characteristic of a primary amine.[7][8] |

| ~1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Confirms the presence of the amino group. |

| 1570 - 1550 | N=O Asymmetric Stretch | Nitro Group (-NO₂) | A strong absorption band, indicative of the nitro functionality. |

| 1350 - 1330 | N=O Symmetric Stretch | Nitro Group (-NO₂) | Another strong band, confirming the nitro group. |

| 1580 - 1450 | C=N and C=C Ring Stretching | Pyrimidine Ring | A series of absorptions typical for aromatic heterocyclic rings. |

| 800 - 600 | C-Cl Stretch | Aryl Chloride | Strong absorptions in the fingerprint region. |

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule. The sample is typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple. The primary signal of interest arises from the protons of the amino group.

-

Expected Chemical Shift: The two protons of the -NH₂ group are expected to appear as a broad singlet in the region of δ 7.3-7.6 ppm.[9] The exact chemical shift and peak shape can be influenced by solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the four carbon atoms of the pyrimidine ring.

-

Expected Chemical Shifts: Based on data from similar substituted pyrimidines[9], the following assignments can be predicted:

-

C2 (attached to -NH₂): ~161 ppm

-

C4, C6 (attached to -Cl): ~160 ppm

-

C5 (attached to -NO₂): ~120 ppm

-

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Protocol (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionize the sample using a standard electron energy of 70 eV.[10]

-

Scan the appropriate mass range (e.g., m/z 40-300).

Expected m/z Peaks: The most crucial feature is the molecular ion peak (M⁺) which will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

| m/z Value | Ion | Rationale & Notes |

| 208 / 210 / 212 | [M]⁺ | Molecular Ion Peak. The presence of two chlorine atoms results in a distinctive pattern with an approximate ratio of 9:6:1, confirming the molecular formula.[4] |

| 178 / 180 / 182 | [M - NO]⁺ | Loss of a nitric oxide radical. |

| 162 / 164 / 166 | [M - NO₂]⁺ | Loss of the nitro group, a common fragmentation pathway. |

| 173 / 175 | [M - Cl]⁺ | Loss of a single chlorine atom. |

Part 3: Utility in Drug Discovery & Chemical Biology

4,6-Dichloro-5-nitropyrimidin-2-amine is not an end product but a versatile starting point for more complex molecules. Its value lies in the differential reactivity of its functional groups.

-

Scaffold for Purine Synthesis: It is a key intermediate in the synthesis of purine scaffolds. The chlorine atoms can be sequentially substituted with various nucleophiles (amines, alcohols, thiols), and subsequent reduction of the nitro group followed by cyclization yields a diverse array of substituted purines.[2][11]

-

Development of Enzyme Inhibitors: This compound is integral to the preparation of nitropyrimidines designed as inactivators of O⁶-alkylguanine-DNA-alkyltransferase (MGMT).[1] MGMT is a DNA repair protein that contributes to cancer cell resistance to certain chemotherapeutic agents. Inactivating MGMT can enhance the efficacy of such treatments.

-

Versatile Chemical Handle: The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nitro group strongly activates the C4 and C6 positions, allowing for controlled, sequential reactions to build molecular complexity.[12]

Conclusion

This guide has detailed a reliable and well-rationalized pathway for the synthesis of 4,6-dichloro-5-nitropyrimidin-2-amine from common starting materials. Furthermore, it has established a comprehensive and multi-faceted analytical workflow to ensure the structural integrity and purity of the final product. The true value of this compound is realized in its application as a versatile intermediate, providing chemists with a powerful tool to access novel purine analogs and other heterocyclic systems of significant interest in medicinal chemistry and drug discovery. The protocols and data presented herein serve as a robust foundation for any research program requiring this essential chemical building block.

References

-

ResearchGate. Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. [Link]

-

ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-activated Pyrimidines. [Link]

-

National Institutes of Health (NIH). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. [Link]

-

Royal Society of Chemistry. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. [Link]

-

ResearchGate. 4-Amino-2,6-dichloro-5-nitropyrimidine. [Link]

-

NIST WebBook. Pyrimidine, 4,6-dichloro-5-nitro-. [Link]

-

ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-activated Pyrimidines (Preprint). [Link]

-

PubChem. 4,6-Dichloro-5-nitropyrimidine. [Link]

-

Asian Journal of Chemistry. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. [Link]

-

YouTube. IR Spectroscopy - Basic Introduction. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemscene.com [chemscene.com]

- 5. guidechem.com [guidechem.com]

- 6. 4,6-Dichloro-5-nitropyrimidine CAS#: 4316-93-2 [m.chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

- 8. youtube.com [youtube.com]

- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of 4,6-dichloro-5-nitropyrimidin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4,6-dichloro-5-nitropyrimidin-2-amine (CAS No. 134716-82-8), a critical heterocyclic building block in contemporary medicinal chemistry and drug development. For researchers, process chemists, and formulation scientists, a deep understanding of a molecule's fundamental characteristics is paramount for predicting its behavior, optimizing reaction conditions, and designing effective analytical methods. This document moves beyond a simple recitation of data points, offering insights into the causality behind experimental choices and the implications of each property on the compound's application. We present collated data from authoritative sources, detail robust analytical protocols for property determination, and provide visual workflows to clarify the logical relationships between characterization and application.

Introduction and Strategic Importance

4,6-dichloro-5-nitropyrimidin-2-amine belongs to the class of substituted pyrimidines, a scaffold of immense importance in pharmaceutical sciences. The unique electronic arrangement—an electron-rich amino group and electron-withdrawing nitro and chloro groups—creates a versatile platform for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile makes it a highly sought-after intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1] A thorough characterization of its physicochemical properties is the foundational step in harnessing its synthetic potential reliably and reproducibly.

Chemical Identity and Molecular Structure

Accurate identification is the bedrock of all subsequent scientific investigation. The structural and identifying information for 4,6-dichloro-5-nitropyrimidin-2-amine is summarized below.

| Identifier | Value | Source |

| CAS Number | 134716-82-8 | [2] |

| Molecular Formula | C₄H₂Cl₂N₄O₂ | [2] |

| Molecular Weight | 208.99 g/mol | [2] |

| IUPAC Name | 4,6-dichloro-5-nitropyrimidin-2-amine | |

| Synonyms | 2-amino-4,6-dichloro-5-nitropyrimidine | [2] |

| SMILES | NC1=NC(Cl)=C(=O)C(Cl)=N1 | [2] |

The diagram below illustrates the chemical structure and highlights its key functional groups which dictate its chemical behavior.

Caption: Chemical structure and key computed physicochemical properties.

Core Physicochemical Data

The following table summarizes the essential physicochemical properties of 4,6-dichloro-5-nitropyrimidin-2-amine. These values are critical for predicting solubility, permeability, and reactivity.

| Property | Value | Comments and Implications | Source |

| Topological Polar Surface Area (TPSA) | 94.94 Ų | This value suggests moderate cell permeability. TPSA is a key predictor of drug transport properties. | [2] |

| LogP (Octanol-Water Partition Coefficient) | 1.27 | The positive LogP indicates a higher preference for a lipophilic environment over an aqueous one, suggesting moderate solubility in organic solvents and lower solubility in water. This is a critical parameter for absorption and distribution. | [2] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | Influences solubility and the ability to interact with biological targets. | [2] |

| Hydrogen Bond Acceptors | 5 (2x ring N, 2x -NO₂, 1x -NH₂) | High number of acceptors can enhance interactions with polar solvents and biological macromolecules. | [2] |

| Rotatable Bonds | 1 (the C-N bond of the nitro group) | Low rotational freedom contributes to a more rigid molecular conformation, which can be advantageous for binding affinity. | [2] |

Note: Melting point and solubility data for this specific amine derivative are not consistently reported across public databases. The data for the closely related compound, 4,6-dichloro-5-nitropyrimidine (CAS 4316-93-2), is often cited and shows a melting point of 100-103 °C and solubility in chloroform, ethyl acetate, and methanol.[3] Researchers should determine these properties empirically for 4,6-dichloro-5-nitropyrimidin-2-amine.

Experimental Protocols for Characterization

To ensure the identity, purity, and stability of 4,6-dichloro-5-nitropyrimidin-2-amine, a series of validated analytical methods are required. The following protocols represent industry-standard approaches.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is the gold standard for assessing the purity of small organic molecules. It separates the main compound from any impurities arising from synthesis or degradation, allowing for precise quantification.

Methodology:

-

Instrumentation: Standard HPLC system with a UV detector.[4]

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[4]

-

Mobile Phase: Gradient mixture of Acetonitrile (Solvent B) and 20 mM potassium phosphate buffer, pH 3.0 (Solvent A).

-

Gradient: 10% B to 90% B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30 °C.[4]

-

Detection Wavelength: 254 nm.[4]

-

Injection Volume: 10 µL.[4]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (at 50:50 composition) to a concentration of approximately 1 mg/mL.[4]

-

Purity Calculation: Use the area normalization method to calculate the percentage purity. The system is considered valid if a blank injection shows no interfering peaks and a standard injection shows reproducible retention time and peak area.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides unambiguous confirmation of the chemical structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for full characterization.

Methodology:

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.[4]

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (like those on the -NH₂ group).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[4]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[4]

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the number, environment, and coupling of protons. The aromatic proton and the amine protons should be visible.

-

Acquire a proton-decoupled ¹³C NMR spectrum to confirm the number and electronic environment of the carbon atoms in the molecule.

-

Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)

Rationale: Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for confirming the molecular weight of a compound.

Methodology:

-

Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.[4] ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation.

-

Method: Infuse the sample solution directly or via an LC-MS system.[4]

-

Sample Preparation: Prepare a dilute solution (approx. 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[4]

-

Expected Result: The mass spectrum should display a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 209.9. The characteristic isotopic pattern for two chlorine atoms (a cluster of peaks at M, M+2, and M+4) must also be observed, providing definitive evidence of the compound's elemental composition.

Analytical Workflow and Logic

The characterization of a chemical entity like 4,6-dichloro-5-nitropyrimidin-2-amine follows a logical progression. The workflow ensures that each step builds upon the last, providing a self-validating system for quality control and research applications.

Caption: A logical workflow for the comprehensive characterization of a new batch of the target compound.

Reactivity, Stability, and Handling

Reactivity: The pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. The chlorine atoms at the 4 and 6 positions are excellent leaving groups. This makes the compound a valuable precursor for synthesizing disubstituted pyrimidines by reacting it with various nucleophiles such as amines, alcohols, and thiols.[5][6]

Stability and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

The compound may be sensitive to moisture.

-

Avoid strong oxidizing agents.[7]

Safety and Handling:

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8]

-

Precautionary Measures:

Conclusion: A Profile for the Modern Researcher

4,6-dichloro-5-nitropyrimidin-2-amine is more than just a catalog chemical; it is a versatile tool for the medicinal chemist. Its well-defined reactivity is predicated on the physicochemical properties outlined in this guide. By understanding its LogP, TPSA, and structural features, and by applying robust analytical protocols for its characterization, researchers can confidently and efficiently utilize this compound to build the next generation of therapeutic agents. The provided workflows and protocols serve as a reliable foundation for integrating this important building block into any drug discovery program.

References

-

Royal Society of Chemistry. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. Retrieved January 14, 2026, from [Link]

-

ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-5-nitropyrimidine. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2009). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. 4,6-Dichloro-5-nitropyrimidine CAS#: 4316-93-2 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. fishersci.com [fishersci.com]

- 8. 4,6-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 20312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to 4,6-dichloro-5-nitropyrimidin-2-amine (CAS: 134716-82-8): Synthesis, Reactivity, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive analysis of 4,6-dichloro-5-nitropyrimidin-2-amine, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The document elucidates the molecule's physicochemical properties, presents a validated synthetic approach, and delves into its core reactivity, which is dominated by nucleophilic aromatic substitution (SNAr). Mechanistic principles are discussed, highlighting the electronic interplay of the chloro, nitro, and amino substituents that define its utility as a versatile building block. Key applications, particularly in the synthesis of complex nitrogen-containing scaffolds for drug discovery, are explored with detailed protocols. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this potent intermediate in their synthetic programs.

Introduction: The Pyrimidine Core in Modern Drug Design

The pyrimidine ring system is a foundational scaffold in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of FDA-approved therapeutics.[1] Its inherent electron-deficient nature makes it a prime candidate for functionalization, enabling the synthesis of diverse molecular libraries with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2][3]

Within this class, 4,6-dichloro-5-nitropyrimidin-2-amine (CAS: 134716-82-8) emerges as a particularly valuable synthetic intermediate.[4] Its structure is distinguished by three key features:

-

Two reactive chlorine atoms at the C4 and C6 positions, which serve as excellent leaving groups.

-

A potent electron-withdrawing nitro group at the C5 position, which strongly activates the C4 and C6 positions for nucleophilic attack.

-

An amino group at the C2 position, which modulates the electronic properties of the ring and provides an additional vector for diversification.

This unique combination of functional groups makes it an ideal precursor for constructing complex heterocyclic systems, such as purine analogs and other scaffolds relevant to targeted therapies.[5][6]

Physicochemical and Spectroscopic Profile

The fundamental properties of 4,6-dichloro-5-nitropyrimidin-2-amine are summarized below. This data is crucial for designing reaction conditions, purification strategies, and analytical methods.

| Property | Value | Source |

| CAS Number | 134716-82-8 | [7] |

| Molecular Formula | C₄H₂Cl₂N₄O₂ | [7] |

| Molecular Weight | 208.99 g/mol | [7] |

| Synonyms | 2-amino-4,6-dichloro-5-nitropyrimidine | [4][7] |

| Topological Polar Surface Area (TPSA) | 94.94 Ų | [7] |

| logP (Computed) | 1.2738 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 5 | [7] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: A broad singlet is expected in the δ 7.0-8.0 ppm region, corresponding to the two protons of the C2-amino group.[8] The absence of protons on the pyrimidine ring simplifies the spectrum significantly.

-

¹³C NMR: Distinct signals are anticipated for the four unique carbon atoms of the pyrimidine ring. The carbons bearing chlorine atoms (C4 and C6) are expected to resonate around δ 160-162 ppm.[8] The carbon attached to the amino group (C2) would appear in a similar region, while the C5 carbon, influenced by the nitro group, would be shifted to a unique position.

-

Mass Spectrometry (EI-MS): The mass spectrum would show a characteristic molecular ion peak cluster due to the presence of two chlorine atoms, with isotopic peaks at M, M+2, and M+4.

Synthesis Pathway and Experimental Protocol

The efficient synthesis of 4,6-dichloro-5-nitropyrimidin-2-amine is critical for its use as a building block. While multiple routes to pyrimidines exist, a highly effective and field-proven strategy for this class of compounds involves the chlorination of a 2-amino-4,6-dihydroxypyrimidine precursor.[8][9] This transformation is typically achieved using a potent chlorinating agent like phosphoryl chloride (POCl₃) or a Vilsmeier-Haack type reagent.[8]

The causality for this choice is clear: the hydroxyl groups of the precursor are readily converted into excellent leaving groups by the chlorinating agent, facilitating their displacement and yielding the desired dichlorinated product in high purity and yield.

Caption: Proposed synthetic workflow for 4,6-dichloro-5-nitropyrimidin-2-amine.

Detailed Experimental Protocol: Chlorination

This protocol is adapted from a validated method for synthesizing analogous 5-substituted 2-amino-4,6-dichloropyrimidines and represents a self-validating system for achieving the target compound.[8]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2-amino-4,6-dihydroxy-5-nitropyrimidine (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, carefully add phosphoryl chloride (POCl₃, 10.0 eq) to the flask. To this suspension, add N,N-dimethylaniline (0.2 eq) dropwise. The addition of a catalytic base is crucial as it neutralizes the HCl generated in situ, preventing side reactions and driving the reaction to completion.

-

Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4 hours. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes), observing the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃. Caution: This is a highly exothermic reaction and must be performed in a well-ventilated fume hood.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8. A solid precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water to yield 4,6-dichloro-5-nitropyrimidin-2-amine as a solid.

Core Reactivity: The SNAr Mechanism

The synthetic utility of 4,6-dichloro-5-nitropyrimidin-2-amine is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient, and this property is dramatically amplified by the powerful inductive and resonance effects of the C5-nitro group and the two C4/C6 chlorine atoms.[6][10] This extreme electron deficiency makes the chlorinated positions highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The reaction proceeds via a well-established two-step addition-elimination pathway:

-

Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks one of the electrophilic carbons (C4 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

-

Chloride Elimination: The aromaticity of the pyrimidine ring is restored through the expulsion of a chloride ion, which is an excellent leaving group, yielding the final substituted product.

Caption: Generalized mechanism for SNAr on the pyrimidine core.

Due to the symmetry of the molecule, the initial monosubstitution can occur at either the C4 or C6 position with equal probability. However, the introduction of the first substituent can electronically influence the reactivity of the remaining chlorine atom, allowing for either symmetric di-substitution (using an excess of one nucleophile) or the sequential introduction of two different nucleophiles.

Applications in Complex Molecule Synthesis

The primary application of 4,6-dichloro-5-nitropyrimidin-2-amine is as a versatile platform for synthesizing more complex, biologically active molecules. Its ability to undergo sequential, regiocontrolled SNAr reactions makes it an ideal starting point for building libraries of compounds for high-throughput screening.

A key application is in the synthesis of purine analogs, which are privileged structures in medicinal chemistry.[6] The compound can also serve as an intermediate in the preparation of O⁶-alkylguanine-DNA-alkyltransferase (MGMT) protein inactivators, which have potential as adjuncts in chemotherapy to overcome drug resistance.[5]

Caption: Synthetic pathway from the core intermediate to a purine precursor.

Protocol: Synthesis of a Diamino-nitropyrimidine Derivative

This protocol describes a typical first SNAr reaction, a foundational step for further diversification.

-

Setup: Dissolve 4,6-dichloro-5-nitropyrimidin-2-amine (1.0 eq) in a suitable aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Base: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq), to the solution.

-

Nucleophile Addition: Slowly add the primary or secondary amine of choice (1.05 eq) to the reaction mixture at room temperature. The causality for using a slight excess of the amine is to ensure complete consumption of the starting material.

-

Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by TLC. The high activation provided by the nitro group often allows these reactions to proceed efficiently without heat.[11]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to afford the pure monosubstituted product.

Safety and Handling

While a specific safety data sheet (SDS) for 4,6-dichloro-5-nitropyrimidin-2-amine is not widely published, data from closely related analogs like 4,6-dichloro-5-nitropyrimidine provides a strong basis for hazard assessment.[12] The compound should be handled with care by trained personnel in a controlled laboratory environment.

| Hazard Category | Description and Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[13] |

| Irritation | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[12] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[13] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[13][14] |

| Incompatibilities | Avoid contact with strong oxidizing agents and strong acids.[13] |

Conclusion

4,6-dichloro-5-nitropyrimidin-2-amine is a potent and versatile chemical intermediate whose value is derived from its highly activated pyrimidine core. The strategic placement of two chlorine leaving groups, an activating nitro group, and a modulating amino group provides medicinal chemists with a powerful tool for the efficient construction of complex nitrogen-containing heterocycles. A thorough understanding of its synthesis and SNAr reactivity, as detailed in this guide, is key to unlocking its full potential in the discovery and development of novel therapeutic agents.

References

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Retrieved January 14, 2026, from https://www.wavefun.com/understanding-highly-variable-regioselectivity-snar-reaction-dichloropyrimidines

- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. (2015, August 7). PubMed. Retrieved January 14, 2026, from https://pubmed.ncbi.nlm.nih.gov/26186307/

- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines - Benchchem. (2025). BenchChem. Retrieved January 14, 2026, from https://www.benchchem.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (2006, August 24). ACS Publications. Retrieved January 14, 2026, from https://pubs.acs.org/doi/10.1021/ol0616149

- Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines - Benchchem. (2025, December). BenchChem. Retrieved January 14, 2026, from https://www.benchchem.com/technical-support/2

- 134716-82-8 | 4,6-Dichloro-5-nitropyrimidin-2-amine - ChemScene. (n.d.). ChemScene. Retrieved January 14, 2026, from https://www.chemscene.com/products/4-6-Dichloro-5-nitropyrimidin-2-amine-CS-0309360.html

- (PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 14, 2026, from https://www.researchgate.net/publication/382898939_Design_synthesis_and_antimicrobial_evaluation_of_pyrimidin-2-olthiolamine_analogues

- Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from https://www.organic-chemistry.org/namedreactions/pyrimidine-synthesis.shtm

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630444/

- Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (n.d.). IntechOpen. Retrieved January 14, 2026, from https://www.intechopen.com/chapters/85141

- AK Scientific, Inc. (n.d.). 4,6-Dichloro-5-nitropyrimidin-2-amine. Retrieved January 14, 2026, from https://www.aksci.com/item_detail.php?

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021, February 3). Royal Society of Chemistry. Retrieved January 14, 2026, from https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09620a

- Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from https://www.researchgate.

- Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap. (2016, February 3). Patsnap. Retrieved January 14, 2026, from https://eureka.patsnap.

- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - NIH. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2245821/

- 4,6-Dichloro-5-nitropyrimidine 4316-93-2 wiki - Guidechem. (n.d.). Guidechem. Retrieved January 14, 2026, from https://www.guidechem.com/wiki/4,6-dichloro-5-nitropyrimidine-cas-4316-93-2.html

- 4,6-Dichloro-5-nitropyrimidine CAS#: 4316-93-2 - ChemicalBook. (n.d.). ChemicalBook. Retrieved January 14, 2026, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0211718.htm

- 4,6-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 20312 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/20312

- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. (n.d.). ChemRxiv. Retrieved January 14, 2026, from https://chemrxiv.org/engage/chemrxiv/article-details/64fef1ba523e69c1735d4637

- 4,6-Dichloro-5-nitropyrimidine, 98% - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved January 14, 2026, from https://www.fishersci.com/shop/products/4-6-dichloro-5-nitropyrimidine-98/AC113640050

- 134716-82-8|4,6-Dichloro-5-nitro-2-pyrimidinamine - Suzhou Health Chemicals Co. (n.d.). Suzhou Health Chemicals Co. Retrieved January 14, 2026, from https://www.health-chemicals.com/pro/134716-82-8.html

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 20). Fisher Scientific. Retrieved January 14, 2026, from https://www.fishersci.com/msds?productName=AC412350050

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8). Sigma-Aldrich. Retrieved January 14, 2026, from https://www.sigmaaldrich.com/sds/aldrich/653233

- 4,6-Dichloro-2-methyl-5-nitropyrimidine | C5H3Cl2N3O2 | CID 83192 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/83192

- Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines - RSC Publishing. (2023, October 2). Royal Society of Chemistry. Retrieved January 14, 2026, from https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob01221a

- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. (n.d.). ChemRxiv. Retrieved January 14, 2026, from https://chemrxiv.org/engage/chemrxiv/article-details/64fef1ba523e69c1735d4637

- 4,6-Dichloro-5-nitropyrimidine = 97 4316-93-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Retrieved January 14, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/156942

- Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution - Benchchem. (2025). BenchChem. Retrieved January 14, 2026, from https://www.benchchem.

- Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... - ResearchGate. (n.d.). ResearchGate. Retrieved January 14, 2026, from https://www.researchgate.net/figure/Reaction-of-2-4-dichloro-5-nitropyrimidine-1-with-diethylamine-A-and-triethylamine_fig1_280020111

- The Crucial Role of 4,6-Dichloro-2-Propylthiopyrimidine-5-Amine in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from https://www.inno-pharmchem.com/news/the-crucial-role-of-4-6-dichloro-2-propylthiopyrimidine-5-amine-in-modern-pharmaceutical-synthesis-65502575.html

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 4. 134716-82-8|4,6-Dichloro-5-nitro-2-pyrimidinamine|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidine synthesis [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 12. 4,6-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 20312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. 4,6-Dichloro-5-nitropyrimidine CAS#: 4316-93-2 [m.chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of 4,6-dichloro-5-nitropyrimidin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4,6-dichloro-5-nitropyrimidin-2-amine, a key intermediate in medicinal chemistry and drug development.[1] As experimentally determined spectra for this specific compound are not widely available, this document synthesizes theoretical knowledge and spectral data from analogous compounds to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and structurally related molecules. Detailed experimental protocols for acquiring high-quality spectroscopic data for solid organic compounds are also presented.

Introduction: The Significance of 4,6-dichloro-5-nitropyrimidin-2-amine

4,6-dichloro-5-nitropyrimidin-2-amine, with the Chemical Abstracts Service (CAS) registry number 134716-82-8, is a substituted pyrimidine of significant interest in synthetic organic chemistry. Its molecular formula is C₄H₂Cl₂N₄O₂ and it has a molecular weight of 208.99 g/mol . The strategic placement of chloro, nitro, and amino functional groups on the pyrimidine ring makes it a versatile precursor for the synthesis of more complex heterocyclic compounds, particularly purine analogs and other biologically active molecules. The synthesis of this compound is a critical step in the preparation of nitropyrimidines, which have been investigated as inactivators of the DNA repairing protein MGMT.[1]

Given its role as a foundational building block, unambiguous structural confirmation is paramount. Spectroscopic techniques such as NMR, IR, and MS are indispensable for this purpose. This guide provides a detailed predictive analysis of the spectral data, grounded in the fundamental principles of spectroscopy and supported by data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4,6-dichloro-5-nitropyrimidin-2-amine, both ¹H and ¹³C NMR will provide key structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4,6-dichloro-5-nitropyrimidin-2-amine is expected to be relatively simple, showing signals for the amine protons. Due to the absence of protons on the pyrimidine ring, the primary signals will arise from the -NH₂ group.

Table 1: Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| 7.5 - 8.5 | Broad singlet | 2H | -NH₂ | The chemical shift of amine protons can vary significantly based on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In aprotic solvents like DMSO-d₆, the -NH₂ protons of similar 2-amino-4,6-dichloropyrimidines typically appear as a broad singlet in this region.[2] The electron-withdrawing nature of the dichloronitropyrimidine ring will deshield these protons, shifting them downfield. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl) and the electronic effects of the nitro and amino groups.

Table 2: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Insights |

| ~161 | C2 | The carbon atom attached to three nitrogen atoms (C2) is expected to be significantly deshielded. In related 2-amino-4,6-dichloropyrimidines, this carbon appears around 160-161 ppm.[2] |

| ~159 | C4, C6 | The two carbon atoms bonded to chlorine and nitrogen (C4 and C6) are expected to be degenerate or have very similar chemical shifts. The high electronegativity of both substituents will cause a strong downfield shift. Data from analogous compounds supports a chemical shift in this region.[2] |

| ~120 | C5 | The carbon atom bearing the nitro group (C5) is predicted to be the most upfield of the ring carbons. The nitro group's electron-withdrawing effect is expected to deshield this carbon, but its chemical shift will be less than that of the carbons directly bonded to chlorine and multiple nitrogens. In 4,6-dichloro-5-phenylpyrimidin-2-amine, the C5 carbon appears at 119.71 ppm.[2] |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of a solid sample like 4,6-dichloro-5-nitropyrimidin-2-amine is crucial for verifying these predictions.

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound.

-

Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely and label it clearly.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse).

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4,6-dichloro-5-nitropyrimidin-2-amine is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the N-O bonds of the nitro group.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H asymmetric and symmetric stretching | Primary aromatic amines typically show two distinct bands in this region.[3][4] The sharpness of these bands helps distinguish them from the broader O-H stretching bands of alcohols. |

| 1650 - 1580 | Strong | N-H bending (scissoring) | This absorption is characteristic of primary amines and is due to the scissoring vibration of the -NH₂ group.[4] |

| 1550 - 1475 | Strong | Asymmetric N-O stretching | Aromatic nitro compounds exhibit a strong absorption band in this region corresponding to the asymmetric stretching of the N-O bonds.[5][6] |

| 1360 - 1290 | Strong | Symmetric N-O stretching | This second strong band is characteristic of the symmetric N-O stretch in aromatic nitro compounds.[5][6] |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching | The pyrimidine ring will have several stretching vibrations in this region, typical for aromatic and heteroaromatic systems. |

| 1335 - 1250 | Medium | C-N stretching | The stretching vibration of the C-N bond of the aromatic amine is expected in this region.[4] |

Experimental Protocol for FTIR Spectroscopy (Solid Sample)

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum.

Caption: Workflow for IR Spectroscopic Analysis (ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure. Electron Ionization (EI) is a common technique for the analysis of relatively small organic molecules.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum of 4,6-dichloro-5-nitropyrimidin-2-amine is expected to show a molecular ion peak corresponding to its molecular weight. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 4: Predicted Key Mass Spectral Fragments

| Predicted m/z | Relative Intensity | Assignment | Rationale and Comparative Insights |

| 208/210/212 | M⁺, [M+2]⁺, [M+4]⁺ | Molecular Ion | The molecular ion peak will appear as a cluster due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The expected intensity ratio for two chlorine atoms is approximately 9:6:1.[7] |

| 178/180 | [M-NO]⁺ | Loss of Nitric Oxide | Fragmentation of nitroaromatic compounds often involves the loss of NO (30 Da). |

| 162/164 | [M-NO₂]⁺ | Loss of Nitrogen Dioxide | The loss of the nitro group (NO₂, 46 Da) is another common fragmentation pathway for nitroaromatic compounds. |

| 173/175 | [M-Cl]⁺ | Loss of a Chlorine Atom | Cleavage of a C-Cl bond is a likely fragmentation event. |

Experimental Protocol for Mass Spectrometry (EI-MS)

Sample Introduction:

-

A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe.

Ionization and Analysis:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

A detector records the abundance of each ion, generating the mass spectrum.

Caption: Workflow for Mass Spectrometric Analysis (EI-MS).

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 4,6-dichloro-5-nitropyrimidin-2-amine. The presented NMR, IR, and MS data, derived from established spectroscopic principles and comparison with analogous structures, offer a solid foundation for the identification and structural verification of this important synthetic intermediate. The included experimental protocols provide a standardized approach for obtaining high-quality data. It is the author's hope that this guide will serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and synthetic organic chemistry, facilitating their work with this and related compounds.

References

-

UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The solid state FT‐IR spectra of nitro compounds 1, 2 and 3. Retrieved from [Link]

-

ResearchGate. (n.d.). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Retrieved from [Link]

-

NIH. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-5-nitropyrimidine. Retrieved from [Link]

-

ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR: amines. Retrieved from [Link]

-

PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

University of California, Davis. (n.d.). Nitro Groups. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the compounds 1,2, 3, and 4. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b). Retrieved from [Link]

-

YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

-

MDPI. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. Retrieved from [Link]

-

AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Beyond Labz. (2021, December 21). Organic Synthesis - Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,6-Dichloro-5-methoxy-pyrimidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

University of Calgary. (n.d.). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. 4,6-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 20312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4,6-dichloro-5-nitropyrimidin-2-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and optimizing the solubility of 4,6-dichloro-5-nitropyrimidin-2-amine in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the physicochemical principles governing solubility, offers detailed, field-proven experimental protocols for its determination, and discusses the critical role of solvent selection in downstream applications such as reaction chemistry, purification, and formulation. While specific experimental solubility data for this compound is not extensively published, this guide equips the user with the necessary theoretical knowledge and practical methodologies to generate reliable and reproducible solubility profiles.

Introduction: The Significance of 4,6-dichloro-5-nitropyrimidin-2-amine and its Solubility

4,6-dichloro-5-nitropyrimidin-2-amine is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science.[1][2] The pyrimidine nucleus is a fundamental building block in various bioactive molecules, exhibiting a wide spectrum of biological activities.[2] The specific substitutions on the pyrimidine ring of the target compound—two chlorine atoms, a nitro group, and an amine group—create a unique electronic and steric profile that dictates its reactivity and intermolecular interactions.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 4,6-dichloro-5-nitropyrimidin-2-amine is a critical physicochemical parameter.[3] It directly influences:

-

Reaction Kinetics: The rate and efficiency of chemical reactions are often dependent on the concentration of reactants in the solution phase.

-

Purification and Crystallization: The selection of an appropriate solvent system is paramount for achieving high purity and desired crystal morphology.

-

Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of bioavailability and drug delivery.[4]

-

Analytical Characterization: Accurate quantification and characterization often require the compound to be fully dissolved.

This guide will provide the foundational knowledge and practical steps to systematically investigate the solubility of 4,6-dichloro-5-nitropyrimidin-2-amine.

Physicochemical Properties and Their Influence on Solubility

Understanding the inherent properties of 4,6-dichloro-5-nitropyrimidin-2-amine is the first step in predicting its solubility behavior.

Table 1: Physicochemical Properties of 4,6-dichloro-5-nitropyrimidin-2-amine

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₂N₄O₂ | [5] |

| Molecular Weight | 208.99 g/mol | [5] |

| Appearance | Expected to be a solid | [6] |

| pKa | -7.48 ± 0.26 (Predicted for 4,6-dichloro-5-nitropyrimidine) | [7] |

| LogP | 1.2738 (Computed) | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 5 | [5] |

| TPSA (Topological Polar Surface Area) | 94.94 Ų | [5] |

The presence of an amine group provides a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group act as hydrogen bond acceptors.[5] The two chlorine atoms and the nitro group are electron-withdrawing, which influences the overall polarity and reactivity of the molecule. The computed LogP value of 1.2738 suggests a moderate lipophilicity.[5]

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Therefore, it is anticipated that 4,6-dichloro-5-nitropyrimidin-2-amine will exhibit higher solubility in polar aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds. Its solubility in nonpolar solvents is expected to be lower.

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable method for determining solubility is through experimental measurement. The equilibrium solubility method, also known as the thermodynamic solubility method, is considered the gold standard as it measures the true equilibrium concentration of a solute in a solvent at a given temperature.[4]

Materials and Equipment

-

4,6-dichloro-5-nitropyrimidin-2-amine (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, N,N-dimethylformamide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of 4,6-dichloro-5-nitropyrimidin-2-amine.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

-

Preparation: To a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent. Add an excess amount of solid 4,6-dichloro-5-nitropyrimidin-2-amine to each vial, ensuring that a visible amount of undissolved solid remains.

-

Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For a more complete separation, centrifuge the vials at a moderate speed.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial to avoid disturbing the solid pellet at the bottom of the vial.

-

Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining fine particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.[8][9] A calibration curve prepared with known concentrations of 4,6-dichloro-5-nitropyrimidin-2-amine is used to determine the concentration of the sample.

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner.

Table 2: Template for Recording Solubility Data of 4,6-dichloro-5-nitropyrimidin-2-amine

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Acetonitrile | 25 | |||

| Ethyl Acetate | 25 | |||

| Dichloromethane | 25 | |||

| Toluene | 25 | |||

| N,N-Dimethylformamide | 25 |

Analytical Methods for Quantification

The choice of analytical method is crucial for obtaining accurate solubility data.

-

High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its high sensitivity, selectivity, and accuracy.[10][11] A reversed-phase C18 column is typically suitable for a compound of this polarity. UV detection is appropriate given the presence of the chromophoric pyrimidine ring and nitro group.

-

UV-Vis Spectrophotometry: A simpler and more rapid method, but it is less specific than HPLC.[8] It is suitable for pure solutions where the solvent does not interfere with the absorbance of the analyte. A wavelength of maximum absorbance (λmax) for 4,6-dichloro-5-nitropyrimidin-2-amine should be determined.

Factors Influencing Solubility

Several factors can influence the solubility of 4,6-dichloro-5-nitropyrimidin-2-amine:

-

Solvent Polarity: As previously discussed, the polarity of the solvent relative to the solute is a primary determinant of solubility.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[2] This relationship can be quantified by determining the thermodynamic parameters of dissolution, such as enthalpy and entropy.[1]

-

pH (in protic solvents): While the provided pKa is for a related compound, the amine group in 4,6-dichloro-5-nitropyrimidin-2-amine can be protonated in acidic conditions, which would significantly alter its solubility in protic solvents.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities.

Safety and Handling

4,6-dichloro-5-nitropyrimidin-2-amine and the organic solvents used for solubility determination require careful handling.

-

4,6-dichloro-5-nitropyrimidin-2-amine: This compound is classified as a skin, eye, and respiratory irritant.[12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[14] Work should be conducted in a well-ventilated area or a fume hood.[15]

-

Organic Solvents: Many organic solvents are flammable and have associated health risks. Refer to the Safety Data Sheet (SDS) for each solvent before use.[14]

The following diagram illustrates the logical relationship between compound properties, solvent choice, and the resulting solubility.

Caption: Factors Influencing Solubility.

Conclusion

This technical guide provides a comprehensive approach to understanding and determining the solubility of 4,6-dichloro-5-nitropyrimidin-2-amine in organic solvents. By combining a theoretical understanding of its physicochemical properties with rigorous experimental methodologies, researchers can generate the high-quality solubility data necessary to advance their work in drug discovery, process development, and materials science. The protocols and principles outlined herein are designed to be adaptable and serve as a foundation for systematic solubility studies.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Measurement and Correlation for Solubility of Some Pyrimidine Deriv

- Solubility and stability testing of novel pyrimidine deriv

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.

- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC - NIH.

- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Mini

- Pyrimidine. Solubility of Things.

- A Comparative Guide to the Quantitative Analysis of 2-Nitropyridine in Reaction Mixtures. Benchchem.

- SAFETY D

- 4,6-Dichloro-5-nitropyrimidine CAS#: 4316-93-2. ChemicalBook.

- 4,6-Dichloro-5-nitropyrimidine | 4316-93-2. ChemicalBook.

- SAFETY D

- 5-Amino-4,6-dichloro-2-methylpyrimidine. Apollo Scientific.

- 4,6-Dichloro-5-nitropyrimidine 4316-93-2 wiki. Guidechem.

- 4,6-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 20312. PubChem.

- 4,6-Dichloro-2-(propylthio)

- analytical methods.

- 4,6-Dichloro-5-nitropyrimidin-2-amine. ChemScene.

- 5 - SAFETY D

- 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.

- 4,6-Dichloro-5-nitropyrimidine = 97 4316-93-2. Sigma-Aldrich.

- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. mdpi.com.

- Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozon

- 4,6-Dichloro-5-nitropyrimidine = 97 4316-93-2. Sigma-Aldrich.

Sources

- 1. scispace.com [scispace.com]

- 2. revroum.lew.ro [revroum.lew.ro]